2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Beschreibung
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that features a benzo[d][1,2,3]triazole moiety, a pyrazole ring, and a dihydroisoquinoline structure. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Eigenschaften
IUPAC Name |
2-(benzotriazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-25-11-16(10-22-25)18-13-26(12-15-6-2-3-7-17(15)18)21(28)14-27-20-9-5-4-8-19(20)23-24-27/h2-11,18H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUMSWQCEKBCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CN4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d][1,2,3]triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the pyrazole ring: This often involves condensation reactions of hydrazines with 1,3-diketones.
Construction of the dihydroisoquinoline moiety: This can be synthesized via Pictet-Spengler reactions or other cyclization methods.
Coupling reactions: The final step involves coupling the different moieties under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of automated synthesis equipment and large-scale reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and pyrazole rings.
Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing triazole and isoquinoline moieties exhibit significant anticancer properties. The specific compound has been shown to inhibit the proliferation of various cancer cell lines. Studies suggest that the triazole ring enhances the compound’s interaction with biological targets involved in cancer progression .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit bacterial growth. Preliminary studies have shown that derivatives of this compound can exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
There is emerging evidence that compounds similar to this one may possess neuroprotective effects. Research indicates that triazole derivatives can modulate neuroinflammatory pathways and enhance neuronal survival under stress conditions. This opens avenues for applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for its potential to enhance the mechanical properties of materials. Its unique structure allows for effective cross-linking in polymer networks, resulting in materials with improved thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .
Biochemical Applications
Enzyme Inhibition
Studies have shown that the compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its interaction with certain kinases could lead to significant implications in drug development for metabolic disorders. The specificity of this inhibition could potentially minimize side effects typically associated with broader-spectrum inhibitors .
Diagnostic Tools
The fluorescence properties of the compound make it a suitable candidate for use in diagnostic assays. Its ability to bind selectively to certain biomolecules allows for the development of sensitive detection methods for biomarkers associated with various diseases .
Case Studies
Wirkmechanismus
The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or other proteins involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-benzo[d][1,2,3]triazole derivatives: Known for their biological activities.
Pyrazole derivatives: Widely studied for their anti-inflammatory and anticancer properties.
Isoquinoline derivatives: Important in the development of antimalarial and anticancer drugs.
Uniqueness
The unique combination of the benzo[d][1,2,3]triazole, pyrazole, and dihydroisoquinoline moieties in a single molecule may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Biologische Aktivität
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural complexity of the compound includes a benzo[d][1,2,3]triazole moiety linked to a pyrazole-substituted isoquinoline. The molecular formula is , and its molecular weight is approximately 341.39 g/mol.
Anticancer Properties
Research indicates that compounds containing the benzo[d][1,2,3]triazole structure exhibit significant anticancer activity. For instance, derivatives of triazole have been shown to inhibit histone deacetylase (HDAC), leading to antiproliferative effects on various cancer cell lines. A study reported that similar triazole derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and T47D .
Table 1: IC50 Values of Triazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate | HCT-116 | 6.2 |
| 1H-benzo[d][1,2,3]triazol derivatives | T47D | 27.3 |
Antiviral Activity
The antiviral properties of triazole-containing compounds have also been explored. A study highlighted the effectiveness of triazole derivatives against viral infections by targeting specific viral enzymes. The compound's ability to inhibit viral replication was noted with an IC50 value around 4.45 μM against SARS-CoV proteases .
The biological activity of the compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The triazole ring is known to interact with metalloproteins and enzymes involved in cancer progression and viral replication.
- Histone Deacetylase Inhibition : Compounds with similar structures have been shown to inhibit HDACs, leading to altered gene expression associated with cancer cell proliferation.
Case Studies
Several studies have investigated the biological activity of compounds related to the target molecule:
- Anticancer Study : In vitro studies demonstrated that a related triazole derivative significantly inhibited the growth of colon cancer cells through apoptosis induction and cell cycle arrest.
- Antiviral Research : Another study focused on a series of triazole derivatives that exhibited potent antiviral activity against influenza viruses by inhibiting key viral enzymes.
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound, and how do solvent/catalyst choices influence yield?
Methodological Answer: Synthesis typically involves refluxing intermediates in polar aprotic solvents (e.g., ethanol, glacial acetic acid) under acidic or catalytic conditions. For example, benzotriazole derivatives often require 4–6 hours of reflux with substituted aldehydes or ketones in ethanol/acetic acid mixtures . Catalyst selection (e.g., acid catalysts for cyclization) significantly impacts regioselectivity and purity. Ethanol is preferred for recrystallization due to its balance of polarity and volatility .
Q. How can researchers verify structural purity and confirm the absence of regioisomeric byproducts?
Methodological Answer: Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to distinguish dihydroisoquinoline protons (δ 2.5–4.0 ppm) and pyrazole/triazole aromatic signals (δ 7.0–8.5 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond lengths, as demonstrated for structurally analogous ethanone derivatives .
- Elemental analysis : Validate empirical formulas with <0.3% deviation .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be systematically resolved?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, solvent carriers). To address this:
- Standardize in vitro assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (DMSO concentration ≤0.1%) .
- Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) directly .
- Compare docking poses : Use AutoDock Vina or Schrödinger to assess whether steric clashes or solvation differences explain activity variations .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to identify electrophilic sites (e.g., carbonyl carbon in ethanone) and frontier molecular orbitals (FMOs) for cycloaddition feasibility .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) to model kinetic barriers .
Q. How can researchers design SAR studies to improve metabolic stability without compromising potency?
Methodological Answer:
- Modify dihydroisoquinoline substituents : Introduce electron-withdrawing groups (e.g., -CF3) to reduce oxidative metabolism .
- Pyrazole methylation : The 1-methyl group on the pyrazole ring enhances steric shielding against CYP3A4-mediated degradation .
- LogP optimization : Use Hansch analysis to balance lipophilicity (target LogP 2–3) for membrane permeability vs. solubility .
Q. What experimental designs mitigate challenges in regioselective functionalization of the benzotriazole moiety?
Methodological Answer:
- Protecting group strategies : Temporarily block the N1 position of benzotriazole with tert-butoxycarbonyl (Boc) to direct electrophiles to N2/N3 .
- Microwave-assisted synthesis : Shorten reaction times (10–20 minutes vs. hours) to minimize undesired side products .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or spectral data?
Methodological Answer:
- Replicate synthesis : Ensure identical reagents (e.g., anhydrous ethanol vs. 95% grade) and drying protocols .
- Thermogravimetric analysis (TGA) : Confirm decomposition points to distinguish melting (endothermic) from degradation events .
Q. Why do crystallographic data sometimes conflict with computational geometry optimizations?
Methodological Answer:
- Solvent inclusion effects : X-ray structures may capture solvent molecules (e.g., DMF or water) that alter bond angles vs. gas-phase DFT models .
- Thermal motion artifacts : Refine anisotropic displacement parameters (ADPs) to account for dynamic crystal packing .
Methodological Resources
- Synthetic protocols : See reflux conditions in (ethanol/acetic acid) and (DMF/EtOH mixtures).
- Advanced characterization : Cross-reference NMR (), X-ray (–8), and DFT ().
- Biological validation : Docking studies () and assay standardization ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
